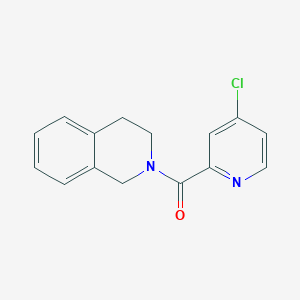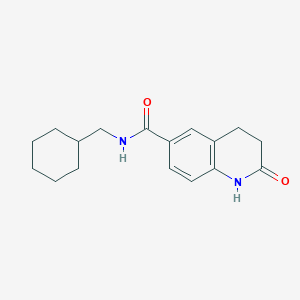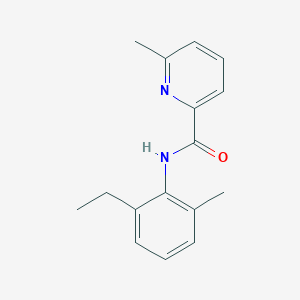
(4-chloropyridin-2-yl)-(3,4-dihydro-1H-isoquinolin-2-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-chloropyridin-2-yl)-(3,4-dihydro-1H-isoquinolin-2-yl)methanone, also known as CR8, is a small molecule inhibitor that has been extensively studied for its potential application in cancer treatment. This compound has shown promising results in preclinical studies, and its mechanism of action suggests that it could be an effective therapeutic option for a variety of cancer types.
作用機序
The mechanism of action of (4-chloropyridin-2-yl)-(3,4-dihydro-1H-isoquinolin-2-yl)methanone involves the inhibition of cyclin-dependent kinases (CDKs), which are enzymes that play a key role in cell cycle regulation. CDKs are overexpressed in many types of cancer, and their inhibition can lead to cell cycle arrest and apoptosis. (4-chloropyridin-2-yl)-(3,4-dihydro-1H-isoquinolin-2-yl)methanone has been shown to selectively inhibit CDKs 1, 2, and 5, which are involved in the regulation of cell cycle progression and DNA replication. By inhibiting these CDKs, (4-chloropyridin-2-yl)-(3,4-dihydro-1H-isoquinolin-2-yl)methanone can prevent cancer cells from dividing and promote their death.
Biochemical and Physiological Effects:
(4-chloropyridin-2-yl)-(3,4-dihydro-1H-isoquinolin-2-yl)methanone has been shown to have several biochemical and physiological effects in cancer cells. In addition to its inhibition of CDKs, (4-chloropyridin-2-yl)-(3,4-dihydro-1H-isoquinolin-2-yl)methanone has been shown to induce DNA damage and activate the tumor suppressor protein p53. These effects can lead to cell cycle arrest and apoptosis in cancer cells. In addition, (4-chloropyridin-2-yl)-(3,4-dihydro-1H-isoquinolin-2-yl)methanone has been shown to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis.
実験室実験の利点と制限
One advantage of (4-chloropyridin-2-yl)-(3,4-dihydro-1H-isoquinolin-2-yl)methanone is its high potency and selectivity for CDKs 1, 2, and 5. This makes it a valuable tool for studying the role of these CDKs in cancer cell biology. In addition, (4-chloropyridin-2-yl)-(3,4-dihydro-1H-isoquinolin-2-yl)methanone has been shown to have low toxicity in normal cells, which makes it a promising therapeutic option for cancer treatment. One limitation of (4-chloropyridin-2-yl)-(3,4-dihydro-1H-isoquinolin-2-yl)methanone is its poor solubility in aqueous solutions, which can make it difficult to work with in some experimental settings.
将来の方向性
There are several future directions for research on (4-chloropyridin-2-yl)-(3,4-dihydro-1H-isoquinolin-2-yl)methanone. One direction is the development of more potent and selective CDK inhibitors based on the structure of (4-chloropyridin-2-yl)-(3,4-dihydro-1H-isoquinolin-2-yl)methanone. Another direction is the investigation of the potential of (4-chloropyridin-2-yl)-(3,4-dihydro-1H-isoquinolin-2-yl)methanone in combination with other cancer therapies, such as chemotherapy and immunotherapy. In addition, the use of (4-chloropyridin-2-yl)-(3,4-dihydro-1H-isoquinolin-2-yl)methanone in animal models of cancer could provide valuable information on its efficacy and safety in vivo. Finally, the identification of biomarkers that predict response to (4-chloropyridin-2-yl)-(3,4-dihydro-1H-isoquinolin-2-yl)methanone could help to identify patients who are most likely to benefit from this therapy.
合成法
The synthesis of (4-chloropyridin-2-yl)-(3,4-dihydro-1H-isoquinolin-2-yl)methanone involves several steps, including the reaction of 4-chloro-2-pyridinecarboxaldehyde with 2-amino-3,4-dihydroisoquinolin-1(2H)-one to form the intermediate product. This intermediate is then reacted with a suitable reagent to form the final product, (4-chloropyridin-2-yl)-(3,4-dihydro-1H-isoquinolin-2-yl)methanone. The synthesis of (4-chloropyridin-2-yl)-(3,4-dihydro-1H-isoquinolin-2-yl)methanone has been optimized to improve yield and purity, and several variations of the synthesis method have been reported in the literature.
科学的研究の応用
(4-chloropyridin-2-yl)-(3,4-dihydro-1H-isoquinolin-2-yl)methanone has been extensively studied for its potential application in cancer treatment. Preclinical studies have shown that (4-chloropyridin-2-yl)-(3,4-dihydro-1H-isoquinolin-2-yl)methanone can inhibit the growth of a variety of cancer cell lines, including breast, lung, and colon cancer. In addition, (4-chloropyridin-2-yl)-(3,4-dihydro-1H-isoquinolin-2-yl)methanone has been shown to induce apoptosis, or programmed cell death, in cancer cells. These findings suggest that (4-chloropyridin-2-yl)-(3,4-dihydro-1H-isoquinolin-2-yl)methanone could be an effective therapeutic option for a variety of cancer types.
特性
IUPAC Name |
(4-chloropyridin-2-yl)-(3,4-dihydro-1H-isoquinolin-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O/c16-13-5-7-17-14(9-13)15(19)18-8-6-11-3-1-2-4-12(11)10-18/h1-5,7,9H,6,8,10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEDXNAZZLQVKRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)C3=NC=CC(=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-chloropyridin-2-yl)-(3,4-dihydro-1H-isoquinolin-2-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[2-(Azepan-1-yl)-2-oxoethyl]-8-methylquinazolin-4-one](/img/structure/B7472265.png)


![1-[4-[2-(Azetidin-1-yl)-2-oxoethyl]phenyl]pyrrolidin-2-one](/img/structure/B7472289.png)
![N,2-dimethyl-N-[(5-methylfuran-2-yl)methyl]benzamide](/img/structure/B7472300.png)
![N-(2,6-dimethylphenyl)-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7472303.png)


![4-[2-(4-Methoxyphenyl)acetyl]piperazin-2-one](/img/structure/B7472324.png)
![N-[(1S)-1-(3-fluorophenyl)ethyl]pyrazine-2-carboxamide](/img/structure/B7472339.png)
![1-[3-(4-Methylphthalazin-1-yl)oxyphenyl]ethanone](/img/structure/B7472348.png)

